1,2-Tetradecanediol

Catalog No.
S536518
CAS No.
21129-09-9
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Tetradecanediol

CAS Number

21129-09-9

Product Name

1,2-Tetradecanediol

IUPAC Name

tetradecane-1,2-diol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3

InChI Key

DWANEFRJKWXRSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Myristyl glycol; AI3-13104; AI3 13104; AI313104

Canonical SMILES

CCCCCCCCCCCCC(CO)O

Description

The exact mass of the compound 1,2-Tetradecanediol is 230.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71507. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,2-Tetradecanediol, also known as tetradecane-1,2-diol, is a long-chain aliphatic diol with the molecular formula C14H30O2C_{14}H_{30}O_{2} and a molecular weight of approximately 230.39 g/mol. This compound features two hydroxyl groups located on the first and second carbon atoms of a tetradecane chain. The structure can be represented by the InChI code: InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3 .

  • Material Science Applications: A study published in the journal ACS Nano (2017) mentions 1,2-Tetradecanediol as a potential ligand for stabilizing magnetic iron oxide nanoparticles []. These nanoparticles have applications in magnetic resonance imaging (MRI) and targeted drug delivery.

Note

Further research is needed to understand the specific role and effectiveness of 1,2-Tetradecanediol in this application.

  • Biodistribution Studies: A 2017 study in Scientific Reports used 1,2-Tetradecanediol as a reference compound to evaluate the biodistribution of polymeric nanoparticles in pregnant rats []. This research helps assess the safety of nanoparticle-based drug delivery systems during pregnancy.
Typical of alcohols and diols. Key reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes. For example, treatment with potassium permanganate can convert 1,2-tetradecanediol into tetradecanal.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of surfactants and plasticizers.
  • Dehydration: Under acidic conditions, 1,2-tetradecanediol can undergo dehydration to form alkenes.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 1,2-tetradecanediol exhibits antimicrobial properties, making it a candidate for applications in personal care products and pharmaceuticals. Its ability to disrupt microbial membranes has been noted in various studies. Additionally, it may possess anti-inflammatory effects, though further research is required to fully elucidate its biological mechanisms .

1,2-Tetradecanediol can be synthesized through several methods:

  • Reduction of Fatty Acids: Tetradecanoic acid (myristic acid) can be reduced using lithium aluminum hydride or borane to yield 1,2-tetradecanediol.
  • Hydrolysis of Tetradecene: Tetradecene can be reacted with water in the presence of an acid catalyst to produce 1,2-tetradecanediol.
  • Biocatalytic Methods: Enzymatic reduction processes have been explored for synthesizing this compound from fatty acids or their derivatives .

1,2-Tetradecanediol finds applications in various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin conditioning agent due to its moisturizing properties.
  • Surfactants: It is utilized in the formulation of surfactants and emulsifiers for cleaning products.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in topical formulations.

These applications leverage its chemical stability and biological activity .

Studies on the interactions of 1,2-tetradecanediol with biological systems have shown potential synergies with other compounds. Its incorporation into formulations can enhance the efficacy of active ingredients by improving skin penetration or stability. Additionally, studies have indicated that it may interact favorably with certain preservatives and stabilizers used in cosmetic formulations .

Several compounds share structural similarities with 1,2-tetradecanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-DodecanolC12H26OShorter chain length; used as a surfactant.
1-HexadecanolC16H34OLonger chain length; used in cosmetics and lubricants.
1-OctadecanolC18H38OUsed as an emulsifier; exhibits similar properties but has a longer carbon chain.

Uniqueness of 1,2-Tetradecanediol:
While similar compounds serve various functions primarily as alcohols or surfactants, the unique positioning of hydroxyl groups at both terminal ends of the tetradecane chain allows for distinct chemical reactivity and biological activity. This positioning enhances its effectiveness as a moisturizer and antimicrobial agent compared to other fatty alcohols .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Exact Mass

230.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

21129-09-9

Wikipedia

Myristyl glycol

Dates

Modify: 2023-08-15
1: Eccleston GM. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. Int J Cosmet Sci. 1982 Aug;4(4):133-42. doi: 10.1111/j.1467-2494.1982.tb00309.x. PubMed PMID: 19469959.

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